molecular formula C21H21N5O4S2 B2642439 N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 872595-07-8

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Cat. No.: B2642439
CAS No.: 872595-07-8
M. Wt: 471.55
InChI Key: LHMLVWMNNQHCLB-UHFFFAOYSA-N
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Description

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O4S2 and its molecular weight is 471.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Research on similar furan and thiadiazole derivatives highlights their synthesis and potential biological activities. For instance, compounds incorporating furan and thiadiazole moieties have been synthesized and shown to exhibit various pharmacological activities, including antimicrobial and anticancer properties. These activities are attributed to the structural features of the molecules, which enable interactions with biological targets. The synthesis processes often involve cyclization reactions and the formation of heterocyclic derivatives, which are critical in medicinal chemistry for the development of new therapeutic agents (El-Essawy & Rady, 2011).

Antimicrobial and Anticancer Investigations

Several studies focus on the antimicrobial and anticancer activities of compounds containing furan and thiadiazole rings. These compounds have been evaluated against various microorganisms and cancer cell lines, revealing significant biological efficacy. The structural elements of these molecules, including the furan and thiadiazole components, play a crucial role in their bioactivity, offering insights into the design of new drugs with enhanced therapeutic potential (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular and Electronic Characterization

Research also extends to the molecular and electronic characterization of thiazole-based heterocyclic amides, which are structurally related to the compound of interest. These investigations include single-crystal X-ray diffraction, density functional theory (DFT) modeling, and analysis of noncovalent interactions. Such studies are foundational in understanding the properties of these compounds and their interactions at the molecular level, which is essential for the development of compounds with desired biological activities (Cakmak et al., 2022).

Properties

IUPAC Name

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-13-4-6-15(7-5-13)26-11-14(9-18(26)28)19(29)23-20-24-25-21(32-20)31-12-17(27)22-10-16-3-2-8-30-16/h2-8,14H,9-12H2,1H3,(H,22,27)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMLVWMNNQHCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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